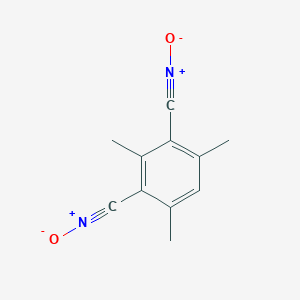
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide is an organic compound with a unique structure that includes three methyl groups and two nitrile groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide typically involves the oxidation of 2,4,6-trimethylisophthalonitrile. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions, typically at a temperature of around 50-60°C, to ensure the selective oxidation of the nitrile groups to the corresponding N,N’-dioxide.
Industrial Production Methods
In an industrial setting, the production of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to the required temperature and pressure conditions to achieve the desired conversion. The product is subsequently purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Highly oxidized derivatives of the original compound.
Reduction: 2,4,6-trimethylisophthalonitrile.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Isophthalonitrile, 2,4,6-trimethyl-, N,N’-dioxide can be compared with other similar compounds, such as:
2,4,6-trimethylisophthalonitrile: Lacks the N,N’-dioxide groups and has different reactivity and applications.
Isophthalonitrile: Lacks the methyl groups and has different physical and chemical properties.
2,4,6-trimethylbenzonitrile: Similar structure but lacks the second nitrile group.
Propiedades
Número CAS |
15138-43-9 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
Clave InChI |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Key on ui other cas no. |
15138-43-9 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















